4-bromo-1H-indole-2-carboxamide
Overview
Description
4-bromo-1H-indole-2-carboxamide: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Scientific Research Applications
Chemistry: 4-bromo-1H-indole-2-carboxamide is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science .
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties . It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research on this compound focuses on its potential as a drug candidate for treating various diseases, including cancer and infectious diseases .
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics .
Mechanism of Action
Target of Action
4-Bromo-1H-indole-2-carboxamide is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives . .
Mode of Action
The presence of a carboxamide moiety in indole derivatives, such as this compound, causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction with its targets can result in changes in the biological activities of these targets.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways and have diverse downstream effects.
Pharmacokinetics
It’s worth noting that the inherent high lipophilicity of certain indole derivatives likely endows them with facilitated diffusion through lipid-rich bilayers , which could impact the bioavailability of this compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
Indole-2-carboxamide derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The experimental results of the synthesized compounds promote us to consider this series as a starting point for the development of novel and more potent antibacterial agents in the future .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the bromination of 1H-indole-2-carboxamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields.
Industrial Production Methods: Industrial production of 4-bromo-1H-indole-2-carboxamide may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-bromo-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.
Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: 4-substituted indole-2-carboxamides.
Oxidation Products: Indole-2,3-diones.
Reduction Products: Indoline derivatives.
Comparison with Similar Compounds
4-bromoindole: Lacks the carboxamide group, making it less versatile in chemical reactions.
1H-indole-2-carboxamide:
5-bromo-1H-indole-2-carboxamide: Similar structure but with the bromine atom at the 5-position, leading to different chemical and biological properties.
Properties
IUPAC Name |
4-bromo-1H-indole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-6-2-1-3-7-5(6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDSQMKXKAUVBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)N)C(=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955978-73-1 | |
Record name | 4-bromo-1H-indole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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